molecular formula C9H9F3O3Si B14329049 (Trifluorosilyl)methyl phenoxyacetate CAS No. 105798-38-7

(Trifluorosilyl)methyl phenoxyacetate

Katalognummer: B14329049
CAS-Nummer: 105798-38-7
Molekulargewicht: 250.25 g/mol
InChI-Schlüssel: ITWXXXACAJCUDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Trifluorosilyl)methyl phenoxyacetate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trifluorosilyl group attached to a methyl phenoxyacetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Trifluorosilyl)methyl phenoxyacetate typically involves the reaction of phenoxyacetic acid with a trifluorosilyl methylating agent. One common method is the reaction of phenoxyacetic acid with chloromethyltrifluorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluorosilyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

(Trifluorosilyl)methyl phenoxyacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluorosilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce various alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

(Trifluorosilyl)methyl phenoxyacetate has several scientific research applications:

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: It is utilized in the production of advanced materials, including polymers and coatings with enhanced properties.

Wirkmechanismus

The mechanism of action of (Trifluorosilyl)methyl phenoxyacetate involves its interaction with molecular targets through the trifluorosilyl group. This group can form strong bonds with various atoms, leading to modifications in the structure and function of target molecules. The pathways involved may include covalent bonding, hydrogen bonding, and van der Waals interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (Trifluoromethyl)phenoxyacetate: Similar in structure but with a trifluoromethyl group instead of a trifluorosilyl group.

    (Trimethylsilyl)methyl phenoxyacetate: Contains a trimethylsilyl group instead of a trifluorosilyl group.

Uniqueness

(Trifluorosilyl)methyl phenoxyacetate is unique due to the presence of the trifluorosilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile reagents.

Eigenschaften

CAS-Nummer

105798-38-7

Molekularformel

C9H9F3O3Si

Molekulargewicht

250.25 g/mol

IUPAC-Name

trifluorosilylmethyl 2-phenoxyacetate

InChI

InChI=1S/C9H9F3O3Si/c10-16(11,12)7-15-9(13)6-14-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI-Schlüssel

ITWXXXACAJCUDX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCC(=O)OC[Si](F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.